Structural Differentiation: 1-Methoxypropan-2-yl vs. Aryl Substituents in Quinoxaline-6-Carboxamide Scaffolds
CAS 881438-01-3 carries a branched 1-methoxypropan-2-yl side chain that is absent from any exemplified compound in the major quinoxaline-6-carboxamide kinase inhibitor patent family (US 8536175 B2) [1]. By contrast, the closest structurally characterized quinoxaline-6-carboxamide with publicly reported pharmacology, N-(4-ethylphenyl)quinoxaline-6-carboxamide (PSB-18579), bears a lipophilic aryl substituent predicted to differ in hydrogen-bond donor/acceptor count, topological polar surface area, and conformational flexibility [2].
| Evidence Dimension | Amide side-chain structure and predicted physicochemical profile |
|---|---|
| Target Compound Data | 1-Methoxypropan-2-yl group: branched, ether-containing, chiral center, H-bond acceptor present (OMe) |
| Comparator Or Baseline | PSB-18579: 4-ethylphenyl group; Patent US 8536175 B2 exemplars: aryl or heteroaryl substituents |
| Quantified Difference | No matched pharmacological data available; structural difference is qualitative (substituent class change) with predicted impact on logP, tPSA, and H-bond capacity |
| Conditions | Structural comparison based on chemical structure; no head-to-head assay data published |
Why This Matters
Procurement for SAR expansion requires the unique 1-methoxypropan-2-yl substituent, which cannot be obtained by purchasing any commercially exemplified aryl-substituted quinoxaline-6-carboxamide from the Novartis patent series.
- [1] US 8536175 B2 – Quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors. Novartis AG. The patent exemplifies aryl/heteroaryl-substituted quinoxaline-6-carboxamides; no 1-methoxypropan-2-yl example is present. View Source
- [2] Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. PSB-18579: 4-ethylphenyl substituent on quinoxaline-6-carboxamide. View Source
